ユウロピウム(II) 硫酸塩

説明

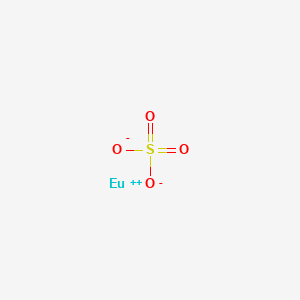

Europium(2+) sulphate is an inorganic compound with the formula EuSO4 . It exists in two known polymorphs, α and the more stable β . Both polymorphs are colorless . The β polymorph is isostructural with barium sulfate, making it insoluble in water .

Synthesis Analysis

Europium(2+) sulphate is synthesized by adding soluble europium(II) salts to dilute sulfuric acid . Another method involves using EuS as a starting material . The compound contains divalent europium and crystallizes in the orthorhombic crystal system .

Molecular Structure Analysis

The molecular formula of Europium(2+) sulphate is EuO4S . It has an average mass of 248.027 Da and a monoisotopic mass of 248.872925 Da . The compound crystallizes in the orthorhombic crystal system, space group Pnma .

Chemical Reactions Analysis

Europium(2+) sulphate is generated by the addition of soluble europium(II) salts to dilute sulfuric acid . The compound contains divalent europium .

Physical And Chemical Properties Analysis

Europium(2+) sulphate is a white solid with a density of 4.98 g/cm³ . It has a molar mass of 248.02 g·mol⁻¹ .

科学的研究の応用

ユウロピウム硫化物の合成

EuS および Eu3S4 などのユウロピウム硫化物は、ユウロピウム(II) 硫酸塩を含む硫化プロセスによって合成できます。 これらの化合物は、その発光特性により、オプトエレクトロニクスや蛍光体で潜在的な用途があります .

選択的還元と分離

ユウロピウム(II) 硫酸塩は、混合希土類元素からのユウロピウムの選択的還元と分離のためのプロセスで使用できます。 これは、さまざまな産業用途に高純度のユウロピウムを製造するために不可欠です .

結晶学と材料科学

この化合物は、材料の構造特性を研究するために不可欠な、ユウロピウム硫酸塩の高結晶性粉末を生成するために、結晶学および材料科学研究で使用されています .

バイオ吸着

ユウロピウム(II) 硫酸塩は、紅藻の硫黄系多糖と相互作用し、ユウロピウムイオンのバイオ吸着剤として使用できます。 この用途は、廃水から希土類元素を除去するための環境科学において重要です .

Safety and Hazards

While specific safety and hazards information for Europium(2+) sulphate is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

Europium(2+);sulfate, also known as Sulfuric acid, europium(2+) salt (1:1) or Europium(2+) sulphate, is an inorganic compound with the formula EuSO4 It’s known that europium, in its divalent state, tends to form binary compounds as well as compounds with complex non-oxidizing ions .

Mode of Action

The compound is formed as a result of the reduction of a solution of europium (III) chloride in a Jones reducer on zinc amalgam in sulfuric acid under inert conditions . More research is needed to fully understand its mode of action.

Biochemical Pathways

Europium(2+);sulfate may be involved in sulfation pathways, which are understood as the oxidative branch of sulfur metabolism . Core to sulfation pathways is sulfate activation, the transfer of sulfate to biological acceptor molecules, and its dynamic cleavage in a spatially and temporally specific manner . .

Pharmacokinetics

The compound is known to be insoluble in water , which could impact its bioavailability

Result of Action

The compound is known to be an indirect bandgap material with a bandgap close to direct electronic transition . The emission lifetime of divalent europium d-f emission in EuSO4 shows an unusual behavior for stoichiometric compounds, as it shortens upon cooling from 1.11(1) μs at room temperature to 0.44(1) μs at 77 K .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Europium(2+);sulfate. For instance, the rate of interaction of sulfides with sulfuric acid, a process involved in the formation of Europium(2+);sulfate, is influenced by the formation of a hindering layer of insoluble compound on the surface of the particles

生化学分析

Biochemical Properties

Europium(2+) sulfate plays a role in biochemical reactions, particularly in the context of biomineralization and bioaccumulation . A thermophilic bacterium, Thermus scotoductus SA-01, has been shown to survive in high levels of europium(2+) sulfate, even up to 1 mM, which is hundreds of times higher than typical environmental concentrations . This bacterium can accumulate europium(2+) sulfate both intracellularly and extracellularly . The biosorption of europium(2+) sulfate involves carbonyl and carboxyl groups .

Cellular Effects

In cellular contexts, europium(2+) sulfate appears to stimulate the growth of T. scotoductus SA-01 at low concentrations (0.01–0.1 mM) . This suggests that europium(2+) sulfate may influence cell function and potentially impact cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of europium(2+) sulfate’s action is not fully understood. It is known that europium(2+) sulfate can be biomineralized by T. scotoductus SA-01 as Eu2(CO3)3 . This suggests that europium(2+) sulfate may interact with biomolecules in a way that allows it to be incorporated into biominerals.

Temporal Effects in Laboratory Settings

It is known that the emission lifetime of divalent europium d-f emission in europium(2+) sulfate shortens upon cooling from 1.11(1) μs at room temperature to 0.44(1) μs at 77 K .

Metabolic Pathways

It is known that sulfur, a component of europium(2+) sulfate, is involved in various metabolic pathways . Sulfur is found in amino acids (Cys and Met), oligopeptides (glutathione [GSH] and phytochelatins), vitamins and cofactors (biotin, thiamine, CoA, and S-adenosyl-Met), and a variety of secondary products .

特性

IUPAC Name |

europium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQORTHCHCYWSQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Eu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884249 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-54-6 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(2+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)